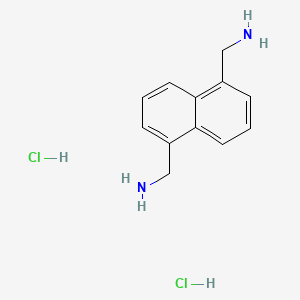

Naphthalene-1,5-diyldimethanamine dihydrochloride

Description

Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound contains a naphthalene core with amine groups attached and exists as a dihydrochloride salt.

Properties

IUPAC Name |

[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUYVVXJZKRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1,5-diyldimethanamine dihydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted into its dihydrochloride salt form .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,5-diyldimethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the amine groups or the naphthalene core.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound derived from naphthalene, featuring a polycyclic aromatic hydrocarbon structure with two fused benzene rings. The compound includes amine groups attached to a naphthalene core and exists as a dihydrochloride salt.

Scientific Research Applications

Naphthalene-1,5-diyldimethanamine dihydrochloride has applications in scientific research:

- Organic Synthesis It serves as a building block in creating complex organic molecules.

- Polymer Science: It is used in creating polyimide copolymers that possess advantageous physical properties.

- Supramolecular Chemistry: Naphthalene derivatives are utilized in forming host-guest complexes and gelators for sensing aromatic systems. 1,5-Dihydroxynaphthalene, a related compound, is also a popular reagent in supramolecular chemistry .

- Materials Science: It is involved in developing materials for artificial photosynthesis and solar cell technology.

Naphthalene-1,5-diyldimethanamine dihydrochloride has potential biological activities:

- Antioxidant Activity: Naphthalene derivatives possess antioxidant properties and can scavenge free radicals, protecting cells from oxidative stress. In vitro studies using the DPPH assay have demonstrated this capability.

- Cytotoxic Effects: Naphthalene derivatives have demonstrated cytotoxic effects against cancer cell lines, such as MDA-MB-231 breast cancer cells, by inducing apoptosis and cell cycle arrest.

- Antibacterial and Antifungal Properties: Naphthalene derivatives exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting their potential as antimicrobial agents. Novel urea/thiourea derivatives of naphthalene-1,5-diamine have been synthesized and show promise as antimicrobial agents .

Case Studies

- Anticancer Activity: A naphthalene-substituted triazole derivative exhibited an IC50 value of 7.835 μM against the A549 lung cancer cell line and displayed significant apoptotic activity, indicating its potential as an anticancer agent.

- Antioxidant Evaluation: A series of naphthalene derivatives were evaluated for their antioxidant capacity using the DPPH assay, with many compounds showing superior antioxidant activity compared to melatonin.

- Multifunctional Properties: Naphthalene-chalcone derivatives have been synthesized that exhibit anticancer, antibacterial, and antifungal activities, which is valuable in treating cancer patients susceptible to infections due to immunosuppression.

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Antioxidant | Not specified | Significant radical scavenging activity |

| Naphthalene derivative 6a | Cytotoxic (MDA-MB-231) | 20 | Induces apoptosis and cell cycle arrest |

| Naphthalene-chalcone 2j | Anticancer | 7.835 | Exhibits apoptotic activity |

| Naphthalene derivative | Antibacterial | Varies | Moderate to strong activity against bacteria |

Mechanism of Action

The mechanism of action of Naphthalene-1,5-diyldimethanamine dihydrochloride involves its interaction with molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Naphthalene-1,8-diylbis(diphenylmethylium): Known for its electron-transfer reduction behavior.

Naphthalene diimides: Widely studied for their electronic properties and applications in organic electronics.

Uniqueness

Naphthalene-1,5-diyldimethanamine dihydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to form stable dihydrochloride salts and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Biological Activity

Naphthalene-1,5-diyldimethanamine dihydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in medicinal chemistry.

Synthesis and Structural Characteristics

Naphthalene-1,5-diyldimethanamine dihydrochloride can be synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the introduction of amine groups to the naphthalene structure, enhancing its reactivity and biological potential. Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity

The biological activity of naphthalene derivatives, including naphthalene-1,5-diyldimethanamine dihydrochloride, has been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Antioxidant Activity : Research indicates that naphthalene derivatives possess significant antioxidant properties. In vitro studies using the DPPH assay have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

- Cytotoxic Effects : The cytotoxicity of naphthalene derivatives has been evaluated against various cancer cell lines. For instance, compounds similar to naphthalene-1,5-diyldimethanamine have demonstrated potent cytotoxic effects against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest .

- Antibacterial and Antifungal Properties : Some studies have highlighted the antibacterial and antifungal activities of naphthalene derivatives. For example, certain synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of naphthalene derivatives:

- Anticancer Activity : A study focused on a series of naphthalene-substituted triazole derivatives found that one compound exhibited an IC50 value of 7.835 μM against the A549 lung cancer cell line. This compound also displayed significant apoptotic activity, suggesting its potential as an anticancer agent .

- Antioxidant Evaluation : Another investigation evaluated a new series of naphthalene derivatives for their antioxidant capacity using the DPPH assay. The results indicated that many compounds had superior antioxidant activity compared to melatonin, a well-known antioxidant .

- Multifunctional Properties : A recent study synthesized novel naphthalene-chalcone derivatives that not only showed anticancer properties but also exhibited antibacterial and antifungal activities. This multifunctionality is particularly valuable in treating cancer patients who are often susceptible to infections due to immunosuppression .

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| Naphthalene-1,5-diyldimethanamine dihydrochloride | Antioxidant | Not specified | Significant radical scavenging activity |

| Naphthalene derivative 6a | Cytotoxic (MDA-MB-231) | 20 | Induces apoptosis and cell cycle arrest |

| Naphthalene-chalcone 2j | Anticancer | 7.835 | Exhibits apoptotic activity |

| Naphthalene derivative | Antibacterial | Varies | Moderate to strong activity against bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.